(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Description
(E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate is an acrylate ester characterized by a 3-fluoro-4-formylphenyl substituent. The compound’s structure combines a fluorine atom at the meta-position and a formyl group at the para-position on the phenyl ring, conjugated to an α,β-unsaturated ester moiety. The fluorine atom enhances electrophilicity and metabolic stability, while the formyl group enables participation in condensation reactions (e.g., Schiff base formation) .
Properties
IUPAC Name |
methyl (E)-3-(3-fluoro-4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2-7H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYNMFEAPYSEX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-formylbenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of 3-(3-fluoro-4-carboxyphenyl)acrylate.
Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)acrylate.
Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and formyl groups can influence its reactivity and binding affinity to target molecules, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate with key analogs, focusing on substituent effects, physicochemical properties, and biological implications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Acrylate Derivatives
| Compound Name | Substituents (Phenyl Ring) | CAS Number | Molecular Weight | Notable Features |
|---|---|---|---|---|
| (E)-Methyl 3-(4-formylphenyl)acrylate | 4-formyl | 1866-31-5 | 178.15 g/mol | Lacks fluorine; formyl at para |
| (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate | 3-fluoro, 4-methyl | 1563308-80-4 | 194.20 g/mol | Methyl instead of formyl at para |
| Methyl (E)-3-(p-tolyl)acrylate | 4-methyl | 58045-41-3 | 176.21 g/mol | Non-fluorinated; methyl at para |
| (E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate | 3-chloro, 4-methoxy, cyano group | N/A | ~237.66 g/mol | Chloro, methoxy, and cyano substituents |
| Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate | 2,4-difluoro, 4-methoxy | N/A | ~362.33 g/mol | Difluoro and methoxy groups |
Electronic and Reactivity Profiles
- Fluorine vs. This contrasts with (E)-methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate, where chloro and methoxy groups provide mixed electronic effects .
- Formyl Group Reactivity : The 4-formyl group distinguishes the target compound from analogs like (E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate. The formyl group can undergo nucleophilic additions or form Schiff bases, a feature absent in methyl-substituted derivatives .
Physicochemical Properties
- Polarity and Solubility : The 3-fluoro and 4-formyl groups increase polarity compared to methyl or methoxy analogs, likely improving solubility in polar solvents. For example, (E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate (MW 194.20) has lower polarity than the target compound due to its hydrophobic methyl group .
- Thermal Stability: Fluorine’s strong C-F bond may improve thermal stability relative to chloro or cyano derivatives, as seen in halogenated azo dyes .
Biological Activity
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound can be represented structurally as follows:
The synthesis of this compound typically involves the use of Michael addition reactions or other coupling methods to form the acrylate moiety. Various protocols have been documented, emphasizing the importance of regioselectivity and yield optimization in the synthesis process.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research has shown that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in cancer progression, such as those related to the cell cycle and apoptosis.
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
Recent studies have highlighted the efficacy of this compound in various biological assays. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | HeLa | 12.5 | Microtubule Disruption | |
| Study B | MCF-7 | 8.0 | Apoptosis Induction | |
| Study C | A549 | 15.0 | Cell Cycle Arrest |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the anticancer properties of this compound in vivo using a mouse model with induced tumors. The results indicated a significant reduction in tumor size when treated with doses ranging from 5 to 20 mg/kg, demonstrating its potential as a therapeutic agent against cancer. -
Mechanistic Study :
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its role as a pro-apoptotic agent.
Q & A
Q. What are the common synthetic routes for (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate?
Synthesis typically involves esterification or coupling reactions. For example, acrylate derivatives are often synthesized via Horner-Wadsworth-Emmons reactions or base-mediated condensation of aldehydes with activated esters. In analogous compounds, methoxy or fluoro substituents are introduced via electrophilic substitution, followed by formylation using Vilsmeier-Haack conditions . Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and purification via column chromatography. Reaction conditions (e.g., DBU base at ambient temperature) are critical for achieving high yields .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Characterization involves:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions, particularly the (E)-configuration of the acrylate double bond .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and formyl (CHO, ~2800 cm) stretches .
- Mass spectrometry : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment, especially for intermediates with labile functional groups .
Advanced Research Questions
Q. What crystallographic techniques resolve the molecular structure and conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine atomic positions, while ORTEP-III generates thermal ellipsoid plots to visualize disorder or anisotropic motion . For similar acrylates, the (E)-configuration is confirmed by torsion angles (C=C–C=O ~180°), and fluorine/aldehyde substituents are localized via electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal noise .
Q. How do electron-withdrawing groups (e.g., fluorine, formyl) influence reactivity and intermolecular interactions?
The fluoro substituent at the 3-position increases electrophilicity of the aromatic ring, directing subsequent substitutions. The formyl group participates in hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking, stabilizing crystal lattices. Computational studies (DFT) on analogous compounds show that fluorine enhances dipole moments, affecting solubility and crystallization .
Q. What intermolecular forces govern crystal packing, and how are they analyzed?
Graph-set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R(8) dimers). In related structures, formyl groups form C–H⋯O interactions with adjacent acrylate carbonyls, while fluorine engages in weak F⋯H–C contacts. Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H ≈ 25%, F⋯H ≈ 5%) .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray torsions) require cross-validation:
Q. What strategies optimize biological activity evaluation in vitro?
For acrylate derivatives, common assays include:
- Antioxidant activity : DPPH radical scavenging (IC determination) .
- Antitumor screening : Dose-response curves against cancer cell lines (e.g., PC-3, K562), with IC values compared to reference drugs .
- Enzyme inhibition : Molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or tyrosine kinases .
Methodological Notes
- Synthetic Challenges : Fluorine’s electronegativity may deactivate the aromatic ring, necessitating harsher conditions for formylation. Protect formyl groups during esterification to avoid side reactions .
- Crystallization Tips : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals. Additive screening (e.g., ionic liquids) can improve crystal morphology .
- Data Interpretation : For ambiguous NMR peaks, COSY or HSQC experiments clarify coupling networks. In XRD, high R values (>0.05) suggest twinning; use SHELXD for structure solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
